molecular formula C13H16O2 B1604992 1-(3-Methylphenyl)cyclopentanecarboxylic acid CAS No. 75024-23-6

1-(3-Methylphenyl)cyclopentanecarboxylic acid

Cat. No. B1604992
CAS RN: 75024-23-6
M. Wt: 204.26 g/mol
InChI Key: VHDMREIZSHJHMB-UHFFFAOYSA-N
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Description

“1-(3-Methylphenyl)cyclopentanecarboxylic acid” is a chemical compound with the molecular weight of 204.27 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is “1-(3-methylphenyl)cyclopentanecarboxylic acid” and its InChI code is "1S/C13H16O2/c1-10-5-4-6-11(9-10)13(12(14)15)7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3,(H,14,15)" .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its melting point is between 127-129 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Applications

Cyclopentane derivatives, including those related to 1-(3-Methylphenyl)cyclopentanecarboxylic acid, have been extensively studied for their role in the synthesis of various pharmacologically relevant compounds. For example, the scalable synthesis and isolation of stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate have been developed as intermediates for the synthesis of S1P1 receptor agonists, demonstrating the compound's utility in drug synthesis (Wallace et al., 2009). Additionally, cyclopentane-1,3-diones have been explored as novel isosteres for the carboxylic acid functional group, showing potential in the design of thromboxane A2 receptor antagonists, highlighting the versatility of cyclopentane derivatives in medicinal chemistry (Ballatore et al., 2011).

Material Science and Photophysical Properties

In the realm of material science, cyclopentene derivatives have been investigated for their electrochromic and photochromic properties. For instance, 1,2-bis(3-thienyl)cyclopentene derivatives have shown both photochromic and electrochromic behaviors, with potential applications in smart windows and display technologies (Peters & Branda, 2003). Such studies underline the importance of cyclopentane derivatives in developing advanced materials with tunable optical properties.

Drug Design and Pharmaceutical Applications

Research has also delved into the structural and optical properties of cyclopentane derivatives for their application in pharmaceuticals. For example, the investigation of cyclopentane-1,3-dione as an isostere for the carboxylic acid functional group in drug design has shown its potential in enhancing the efficacy of thromboxane A2 receptor antagonists, demonstrating the compound's utility in developing new therapeutic agents (Ballatore et al., 2011). Furthermore, cyclopentyl derivatives have been explored for their anticancer properties, highlighting the potential of these compounds in oncology research (Basu Baul et al., 2009).

Safety And Hazards

The compound is considered a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken when handling this compound, including wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

1-(3-methylphenyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-10-5-4-6-11(9-10)13(12(14)15)7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDMREIZSHJHMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80297779
Record name 1-(3-methylphenyl)cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80297779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylphenyl)cyclopentanecarboxylic acid

CAS RN

75024-23-6
Record name 1-(3-Methylphenyl)cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75024-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 118058
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 75024-23-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-methylphenyl)cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80297779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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